2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE
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Overview
Description
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE is a complex organic compound featuring a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups, as well as a piperazine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: Starting with a suitable precursor, such as 4-chloro-3-(trifluoromethyl)aniline, the pyrazole ring is formed through cyclization reactions.
Substitution reactions: The methyl and trifluoromethyl groups are introduced via electrophilic substitution reactions.
Formation of the piperazine ring: The piperazine ring is synthesized separately, often starting from 4-fluoroaniline, and then combined with the pyrazole ring through nucleophilic substitution reactions.
Final coupling: The two rings are coupled together using appropriate coupling agents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its chemical properties may be exploited in the development of new materials with specific functionalities, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)aniline: A precursor in the synthesis of the compound, sharing the trifluoromethyl and chloro substituents.
4-fluorophenylpiperazine: Another precursor, sharing the piperazine ring and fluorophenyl substituent.
Uniqueness
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE is unique due to the combination of its substituents and the presence of both pyrazole and piperazine rings. This unique structure imparts specific chemical and biological properties that are not found in its individual precursors or similar compounds.
Properties
Molecular Formula |
C17H17ClF4N4O |
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Molecular Weight |
404.8 g/mol |
IUPAC Name |
2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H17ClF4N4O/c1-11-15(18)16(17(20,21)22)23-26(11)10-14(27)25-8-6-24(7-9-25)13-4-2-12(19)3-5-13/h2-5H,6-10H2,1H3 |
InChI Key |
HTYBEXPZARGDNU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C(F)(F)F)Cl |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C(F)(F)F)Cl |
Origin of Product |
United States |
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